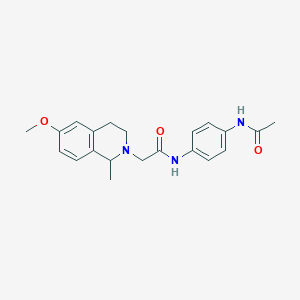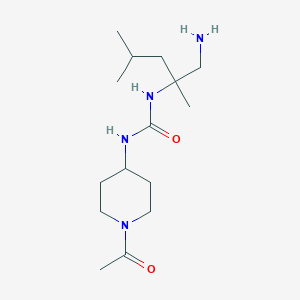
Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide is a chemical compound used in scientific research. It is a derivative of pyridine and has been found to have various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide acts as a competitive antagonist of certain receptors, specifically the α7 nicotinic acetylcholine receptor and the glycine receptor. It has been found to bind to these receptors with high affinity, thereby blocking the activity of agonists that normally bind to these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide depend on the specific receptor it targets. When it binds to the α7 nicotinic acetylcholine receptor, it blocks the activity of acetylcholine, a neurotransmitter that plays a role in learning and memory. When it binds to the glycine receptor, it blocks the activity of glycine, an inhibitory neurotransmitter that plays a role in motor control and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide in lab experiments include its high affinity for specific receptors, which allows for precise targeting of these receptors. Additionally, it has been found to have low toxicity, making it a safe tool for scientific research. However, one limitation of using this compound is that it may not be effective in all experimental systems, as its activity may be influenced by other factors in the system.
Direcciones Futuras
There are several future directions for research involving Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide. One direction is to further investigate its effects on the α7 nicotinic acetylcholine receptor and the glycine receptor, as well as other receptors that it may target. Another direction is to develop new compounds based on this compound that have enhanced activity and specificity for certain receptors. Additionally, it may be possible to use this compound as a tool for drug discovery, by using it to screen for compounds that target specific receptors.
Métodos De Síntesis
Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide can be synthesized through a multistep process. The first step involves the reaction of 2-bromo-3,5-difluoropyridine-4-amine with ethyl 2-bromopropionate. The resulting product is then treated with sodium hydroxide to obtain the corresponding acid. This acid is then esterified with propyl alcohol to yield Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate. The final step involves the reaction of this compound with hydrobromic acid to produce Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide.
Aplicaciones Científicas De Investigación
Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide has been found to have various applications in scientific research. It has been used as a tool to investigate the role of certain receptors and enzymes in various biological processes. It has also been used to study the effects of certain drugs on these receptors and enzymes. Additionally, it has been used to develop new drugs that target these receptors and enzymes.
Propiedades
IUPAC Name |
propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2O2.2BrH/c1-2-3-18-11(17)8(15)4-6-7(13)5-16-10(12)9(6)14;;/h5,8H,2-4,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYAZBQHMACPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC1=C(C(=NC=C1F)Br)F)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br3F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

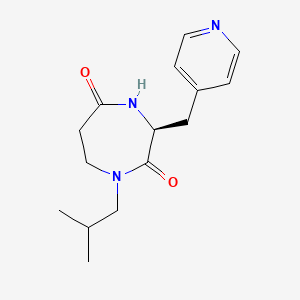
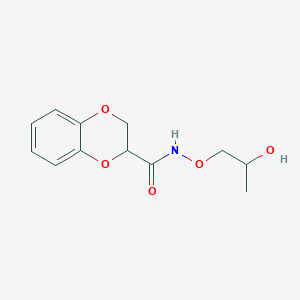


![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![2-hydroxy-6-methoxy-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzamide](/img/structure/B7434677.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)
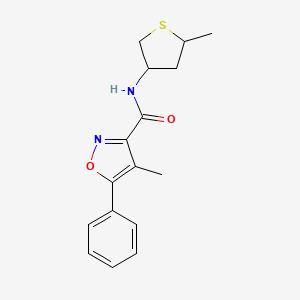
![4-(dimethylamino)-N-methyl-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7434700.png)
![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)
